N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine
Description
N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine is a tertiary amine featuring an ethyl group and a (4-methylpiperazin-1-yl)methyl substituent attached to the central nitrogen atom. Its molecular formula is C₉H₂₁N₃, with a molecular weight of 171.29 g/mol. The compound’s structure combines a flexible ethanamine backbone with a piperazine ring, which introduces hydrophilic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-4-12(5-2)10-13-8-6-11(3)7-9-13/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDLCZJLSPYFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CN1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668283 | |
| Record name | N-Ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50451-23-5 | |
| Record name | N-Ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine typically involves the reaction of 4-methylpiperazine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, distillation, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanone, while reduction could produce N-ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanol .
Scientific Research Applications
N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is utilized in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs and is studied for its potential therapeutic effects.
Industry: The compound is employed in the manufacture of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine/Piperidine Derivatives
N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine
- Molecular Formula : C₈H₁₉N₃
- Molecular Weight : 157.26 g/mol
- Key Differences : Replaces the ethyl group with a methyl group, reducing lipophilicity (predicted logP ~1.2 vs. ~1.5 for the target compound).
UMB82 (2-(3,4-dichlorophenyl)-N-ethyl-N-(2-piperidin-1-ylethyl)ethanamine oxalate)
Heterocyclic-Substituted Ethanamines
N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine
- Molecular Formula : C₁₈H₂₁N₃
- Molecular Weight : 279.38 g/mol
- Key Differences : Incorporates a benzimidazole ring, enhancing aromatic interactions and rigidity.
N-Ethyl-N-((2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)ethanamine
Alkyl and Silyl Variants
N-Ethyl-N-[(trimethylsilyl)methyl]ethanamine
- Molecular Formula : C₈H₂₁NSi
- Molecular Weight : 159.34 g/mol
- Key Differences : Trimethylsilyl group increases hydrophobicity (logP = 2.206).
- Applications: Used in organometallic synthesis and catalysis .
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
Comparative Data Table
Biological Activity
N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine, a compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 218.3 g/mol. Its structure features a piperazine ring, which is known for its diverse biological activities.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antiviral Activity : Research indicates that derivatives of piperazine compounds can inhibit viral replication, suggesting potential applications in antiviral therapies .
- Anticancer Properties : Studies have shown that certain piperazine derivatives possess cytotoxic effects against various cancer cell lines. For instance, modifications of related compounds have demonstrated significant antitumor activity .
- Neurological Effects : Compounds with piperazine structures often interact with neurotransmitter systems, indicating potential use in treating neurological disorders .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neuropharmacology .
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes such as histone deacetylases (HDACs), leading to altered gene expression profiles in cancer cells .
Antiviral Activity
A study explored the antiviral properties of piperazine derivatives, demonstrating that certain modifications led to increased efficacy against viral pathogens. The findings indicated that these compounds could serve as leads for developing new antiviral agents .
Anticancer Efficacy
In a comparative study, derivatives of this compound were tested against multiple cancer cell lines. The results showed promising cytotoxic effects with IC50 values ranging from 5 to 20 µM across different cell types, highlighting its potential as an anticancer agent .
Neuropharmacological Studies
Research into the neuropharmacological effects of piperazine derivatives revealed their ability to modulate neurotransmitter activity. This modulation has implications for treating conditions such as anxiety and depression, where serotonin and dopamine pathways are involved .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line/Target |
|---|---|---|
| Antiviral | 10 | Viral replication models |
| Anticancer | 5 | HeLa (cervical cancer) |
| 15 | MCF7 (breast cancer) | |
| Neurotransmitter Modulation | N/A | Serotonin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
